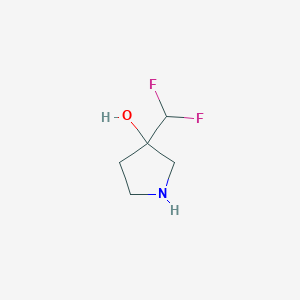

3-(Difluoromethyl)pyrrolidin-3-ol

CAS No.: 1423024-18-3

Cat. No.: VC4081887

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423024-18-3 |

|---|---|

| Molecular Formula | C5H9F2NO |

| Molecular Weight | 137.13 |

| IUPAC Name | 3-(difluoromethyl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C5H9F2NO/c6-4(7)5(9)1-2-8-3-5/h4,8-9H,1-3H2 |

| Standard InChI Key | GPBFMCNKIWWMOE-UHFFFAOYSA-N |

| SMILES | C1CNCC1(C(F)F)O |

| Canonical SMILES | C1CNCC1(C(F)F)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 3-(difluoromethyl)pyrrolidin-3-ol consists of a five-membered pyrrolidine ring with a hydroxyl (-OH) and a difluoromethyl (-CFH) group at the 3-position. The presence of fluorine atoms introduces significant electronegativity, influencing the compound’s polarity, metabolic stability, and hydrogen-bonding capabilities . The stereochemistry of the molecule is critical, as enantiomeric forms often exhibit distinct biological activities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.13 g/mol | |

| IUPAC Name | 3-(difluoromethyl)pyrrolidin-3-ol | |

| SMILES | C1CNCC1(C(F)F)O | |

| InChIKey | GPBFMCNKIWWMOE-UHFFFAOYSA-N |

Spectroscopic and Computational Insights

X-ray crystallography and density functional theory (DFT) studies of analogous compounds, such as 3-(3-trifluoromethyl-phenyl)-pyrrolidin-3-ol, reveal planar aromatic systems and non-covalent interactions stabilized by fluorine atoms . These studies highlight the role of fluorine in modulating molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs), which are pivotal for receptor binding and reactivity .

Synthetic Methodologies

Chiral Pool Approach

A seminal enantioselective synthesis leverages -symmetric (3,4)-3,4-dihydroxypyrrolidine derived from L-(+)-tartaric acid. This route preserves stereochemical integrity while introducing the difluoromethyl group via selective fluorination . The chiral pool strategy avoids hazardous fluorinating agents, ensuring scalability for industrial applications .

Asymmetric Transfer Hydrogenation

An alternative method employs iridium–diamine catalysts to achieve asymmetric transfer hydrogenation of ketone intermediates. This approach facilitates the construction of the pyrrolidine ring in the presence of a gem-difluoro moiety, achieving enantiomeric excess () values exceeding 90% . Comparative studies indicate this method offers superior stereocontrol compared to traditional resolution techniques .

Table 2: Comparison of Synthetic Routes

| Parameter | Chiral Pool Route | Asymmetric Hydrogenation |

|---|---|---|

| Starting Material | L-(+)-Tartaric Acid | Prochiral Ketones |

| Fluorination Step | Early-stage | Late-stage |

| Enantiomeric Excess () | 85–90% | 90–95% |

| Scalability | High | Moderate |

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s rigid pyrrolidine scaffold and fluorine substituents make it a privileged structure in kinase inhibitor design. For example, derivatives of 3-(difluoromethyl)pyrrolidin-3-ol have been incorporated into Bruton’s tyrosine kinase (BTK) inhibitors, enhancing target affinity and metabolic stability . Fluorine’s electron-withdrawing effects reduce basicity, improving blood-brain barrier penetration in central nervous system (CNS) targets .

Boronic Acid Derivatives

Recent work has functionalized the pyrrolidine core with boronic acid groups to create protease inhibitors. The boronic acid moiety acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues in enzymes like the 20S proteasome . These derivatives exhibit nanomolar inhibitory potency in preclinical models .

Recent Advances and Future Directions

Computational Modeling

DFT-based studies have optimized reaction pathways for difluoromethylation, reducing reliance on toxic reagents like DAST (diethylaminosulfur trifluoride) . Molecular dynamics simulations predict stable binding conformations in protein-ligand complexes, guiding rational drug design .

Sustainable Synthesis

Emergent photoredox catalysis methods enable C–F bond formation under mild conditions, aligning with green chemistry principles . Catalytic asymmetric fluorination remains a frontier area, with potential to streamline access to enantiopure fluorinated building blocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume